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Methyl2-ethyl-5-methylbenzoate

Cat. No.: B13610272
M. Wt: 178.23 g/mol
InChI Key: HNBJRSGIXWLWEV-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoate (B1203000) Esters Research

Substituted benzoate esters are a cornerstone in organic chemistry research, primarily due to their wide-ranging applications and the tunability of their chemical and physical properties through the modification of substituents on the aromatic ring. Research in this area often focuses on understanding how different substituent groups—varying in size, position, and electronic nature (electron-donating or electron-withdrawing)—influence the reactivity of the ester functional group and the aromatic ring. emerginginvestigators.orgresearchgate.net

A significant area of study involves the kinetics of reactions such as ester hydrolysis. emerginginvestigators.org Mechanistic insights can be gained by applying principles like the Hammett linear free-energy relationship, which correlates reaction rates with the electronic effects of substituents. emerginginvestigators.orgsemanticscholar.org Studies have investigated the biocatalytic hydrolysis of substituted nitrophenyl benzoate esters using enzymes like lipase (B570770) and trypsin to understand how electronic and steric factors affect enzymatic efficiency. researchgate.netsemanticscholar.org These fundamental studies provide a framework for predicting the behavior of specific molecules like Methyl 2-ethyl-5-methylbenzoate. The presence of two alkyl groups (ethyl and methyl) on the benzene (B151609) ring suggests that steric hindrance, in addition to electronic effects, plays a crucial role in its chemical behavior. cdnsciencepub.com

Significance of the Methyl 2-ethyl-5-methylbenzoate Moiety in Synthetic Chemistry and Materials Science Precursors

The true significance of Methyl 2-ethyl-5-methylbenzoate lies in its role as a versatile building block, or moiety, in the synthesis of more complex molecules. While specific applications of this exact compound are not widely documented, the utility of the substituted benzoate ester framework is well-established.

In synthetic chemistry, related benzoate esters serve as crucial intermediates. For instance, simple methyl benzoate is a precursor for synthesizing benzaldehyde (B42025) and benzophenone (B1666685) derivatives. sigmaaldrich.com More complex substituted benzoates, such as methyl-2-formyl benzoate and methyl 2-amino-5-methylbenzoate, are recognized as bioactive precursors for compounds with a variety of pharmacological activities. researchgate.netbiosynth.com Similarly, other analogs like ethyl 2-iodo-5-methylbenzoate and ethyl 2-hydroxy-5-methyl-benzoate are key intermediates in the synthesis of pharmaceuticals and may be used in the fragrance industry. ontosight.aiiodobenzene.ltd

The "2-ethyl-5-methylbenzoate" moiety can be incorporated into larger molecular architectures to fine-tune properties such as solubility, reactivity, and biological activity. The ester group itself can undergo various transformations, including hydrolysis back to the carboxylic acid, reduction to an alcohol, or reaction with Grignard reagents, making it a synthetically flexible handle. nist.gov In materials science, the rigid aromatic core of the benzoate structure combined with flexible alkyl substituents is a feature often sought in the design of new materials, including polymers and liquid crystals. iodobenzene.ltd

Overview of Current Research Trajectories on Methyl 2-ethyl-5-methylbenzoate and Related Analogs

Current research involving substituted benzoate esters, including analogs of Methyl 2-ethyl-5-methylbenzoate, is proceeding along several key trajectories:

Biocatalysis: There is a growing focus on using enzymes for the selective transformation of benzoate esters. emerginginvestigators.org Research investigates how the active sites of enzymes interact with different substitution patterns on the benzoate ring to achieve efficient and environmentally friendly chemical synthesis. semanticscholar.org

Mechanistic and Spectroscopic Studies: Detailed investigations into reaction mechanisms continue to be a central theme. Techniques like 13C NMR spectroscopy are used to probe the electronic environment of the carbon atoms within the molecule, revealing how substituents influence conjugation and shielding, which can be related to steric inhibition of resonance. cdnsciencepub.com

Development of Novel Synthetic Intermediates: Chemists are continuously exploring substituted benzoates as starting materials for creating complex and valuable molecules. researchgate.net This includes their use in synthesizing new pharmacologically active compounds and materials with tailored properties. iodobenzene.ltd The synthesis of compounds like 2-propoxy-5-methylbenzoic acid from its corresponding ethyl ester highlights the role of these esters as protected forms of carboxylic acids, enabling multi-step synthetic sequences. nist.gov

Interactive Data Tables

Table 1: Physicochemical Properties of Methyl 2-ethyl-5-methylbenzoate

PropertyValueSource
IUPAC Name methyl 2-ethyl-5-methylbenzoate sigmaaldrich.com
Molecular Formula C11H14O2 sigmaaldrich.com
Molecular Weight 178.23 g/mol sigmaaldrich.com
InChI Code 1S/C11H14O2/c1-4-9-6-5-8(2)7-10(9)11(12)13-3 sigmaaldrich.com

Table 2: Comparison with Related Benzoate Ester Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Feature/UseSource
Methyl Benzoate C8H8O2136.15Precursor in synthesis sigmaaldrich.com
Ethyl 2-methylbenzoate C10H12O2164.20Related structural analog nih.gov
Ethyl 2-amino-5-methylbenzoate C10H13NO2179.22Pharmaceutical intermediate nih.gov
Methyl 2-formylbenzoate C9H8O3164.16Bioactive precursor researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B13610272 Methyl2-ethyl-5-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 2-ethyl-5-methylbenzoate

InChI

InChI=1S/C11H14O2/c1-4-9-6-5-8(2)7-10(9)11(12)13-3/h5-7H,4H2,1-3H3

InChI Key

HNBJRSGIXWLWEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C)C(=O)OC

Origin of Product

United States

Ii. Synthetic Methodologies for Methyl 2 Ethyl 5 Methylbenzoate and Its Analogs

Direct Esterification Approaches

Direct esterification represents the most common and straightforward method for the synthesis of esters like Methyl 2-ethyl-5-methylbenzoate. This approach involves the reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form the corresponding ester and water. The selection of the specific methodology, catalyst, and reaction conditions is crucial for achieving high yields and purity.

The Fischer esterification is a classic and widely employed acid-catalyzed reaction for producing esters from carboxylic acids and alcohols. uwlax.eduyoutube.com In the synthesis of Methyl 2-ethyl-5-methylbenzoate, this method involves the reaction of 2-ethyl-5-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst. youtube.comyoutube.com

The mechanism of the Fischer esterification is a reversible, multi-step process. uwlax.eduquizlet.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-ethyl-5-methylbenzoic acid, which activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. youtube.comquizlet.com

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon. quizlet.com This step forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). quizlet.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. uwlax.eduquizlet.com

Deprotonation: The protonated ester is deprotonated, typically by a molecule of methanol or the conjugate base of the acid catalyst, to yield the final product, Methyl 2-ethyl-5-methylbenzoate, and regenerate the acid catalyst. youtube.comyoutube.com

Since Fischer esterification is an equilibrium process, specific techniques are often employed to drive the reaction toward the product side to increase the yield. uwlax.eduusm.myresearchgate.net Common strategies include using an excess of one reactant (usually the less expensive alcohol, methanol in this case) or removing water as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus. uwlax.eduyoutube.com

Traditionally, Fischer esterification is carried out using homogeneous acid catalysts. dergipark.org.tr These catalysts are in the same phase as the reactants, typically liquid. Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used due to their low cost and high catalytic activity. dergipark.org.trresearchgate.netmdpi.com Organic acids like p-toluenesulfonic acid (p-TSA) are also effective homogeneous catalysts. researchgate.netresearchgate.net

While effective in promoting high conversion rates, homogeneous catalysts present significant drawbacks. dergipark.org.trmdpi.com These include issues with corrosion of the reaction vessels, difficulty in separating the catalyst from the reaction mixture, and the generation of acidic waste, which poses environmental concerns. researchgate.netmdpi.comripublication.com

To overcome the limitations of homogeneous catalysts, significant research has focused on the development of solid, heterogeneous catalysts. dergipark.org.tr These catalysts exist in a different phase from the reactants, simplifying their separation from the product mixture through simple filtration. ripublication.com This allows for easy catalyst recovery and reuse, making the process more cost-effective and environmentally friendly. ripublication.comsemanticscholar.org

Ion Exchange Resins: Acidic ion exchange resins, such as Amberlyst-15, are widely used as solid acid catalysts in esterification reactions. dergipark.org.trripublication.comsemanticscholar.orggoogle.com These are polymeric resins containing strongly acidic functional groups (e.g., sulfonic acid groups). samyangtrilite.com They offer high catalytic activity, but their application can be limited by their thermal stability. ripublication.com The porous structure of these resins allows reactants to diffuse to the active sites. samyangtrilite.com

Metal Oxides: Various metal oxides have shown promise as robust heterogeneous catalysts for esterification. epa.govresearchgate.net These materials can act as Lewis acid catalysts. epa.govresearchgate.net Oxides of tin, aluminum, and zinc have demonstrated high reaction yields in the esterification of fatty acids. epa.gov Mixed metal oxides, such as Ni-Mg-Al and Mg-Al systems, have also been successfully used for the esterification of benzoic acid, owing to their favorable acid-base properties. nih.govconfis.cz The reusability of catalysts like tin oxide has been demonstrated over multiple cycles without a significant loss of activity. epa.gov

The following table summarizes the performance of various heterogeneous catalysts in the esterification of benzoic acid analogs.

Catalyst TypeSpecific Catalyst ExampleSubstrateAlcoholTemperature (°C)Conversion/Yield (%)Source
Ion Exchange Resin Amberlyst-15Butyric AcidVarious Alcohols60Varies with alcohol ripublication.com
Metal Oxide Tin OxideSoybean Oil Fatty AcidsMethanol-up to 89 epa.govresearchgate.net
Mixed Metal Oxide Ni-Mg-AlBenzoic Acid2-Ethylhexanol-67.2 confis.cz
Zeolite Hβ ZeoliteBenzoic AcidMethanol70 (Microwave)67 researchgate.net

In the pursuit of greener chemical processes, novel catalytic systems such as deep eutectic solvents (DES) and ionic liquids (ILs) have emerged as promising alternatives.

Deep Eutectic Solvents (DES): DES are mixtures of a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. researchgate.netnih.govrsc.org These mixtures have a melting point significantly lower than that of their individual components. Carboxylic acid-based DES can act as both the solvent and the catalyst in esterification reactions, simplifying the process. nih.gov For instance, a eutectic mixture of choline chloride and zinc chloride has shown high catalytic activity in the esterification of benzoic acid. dergipark.org.tr

Ionic Liquids (ILs): Ionic liquids are salts that are liquid below 100°C. uoh.edu.iq They are characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. uoh.edu.iqevergreensinochem.com Certain ILs, particularly those with acidic cations or anions (e.g., imidazolium-based ILs with HSO₄⁻ anions), can function as effective and reusable catalysts for esterification. researchgate.netresearchgate.net They can create a biphasic system with organic products, facilitating easy separation and recycling of the catalyst. uoh.edu.iq

Optimizing reaction conditions is essential for maximizing the yield and selectivity of Methyl 2-ethyl-5-methylbenzoate synthesis while minimizing reaction time and energy consumption. Key parameters that are typically optimized include reaction temperature, catalyst concentration, and the molar ratio of reactants.

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. usm.myresearchgate.net However, for equilibrium-limited reactions like Fischer esterification, excessively high temperatures may not significantly increase the final conversion and could lead to undesirable side reactions. evergreensinochem.com Microwave-assisted heating has been shown to dramatically reduce reaction times from hours to minutes by allowing for rapid heating to temperatures above the solvent's boiling point in a sealed vessel. usm.myresearchgate.netresearchgate.net

Reactant Molar Ratio: According to Le Chatelier's principle, using an excess of one of the reactants (typically the alcohol) can shift the equilibrium towards the formation of the ester, thereby increasing the conversion of the carboxylic acid. youtube.comresearchgate.net The optimal molar ratio of methanol to 2-ethyl-5-methylbenzoic acid would need to be determined experimentally to achieve high yields without incurring excessive costs associated with reactant and solvent recovery.

Catalyst Loading: The concentration of the catalyst also influences the reaction rate. An increase in catalyst amount generally leads to a higher rate of reaction. However, beyond a certain point, the increase in conversion may become negligible, and issues with mass transfer limitations or increased cost may arise.

The table below illustrates the effect of varying reaction parameters on the yield of esterification for substituted benzoic acids, providing a model for the potential optimization of Methyl 2-ethyl-5-methylbenzoate synthesis.

Parameter VariedConditionsSubstrateCatalystOutcomeSource
Temperature 110°C to 150°C (Microwave)4-Fluoro-3-nitrobenzoic acidH₂SO₄Highest yields obtained at 130–150°C. usm.myresearchgate.net
Molar Ratio (Alcohol:Acid) 6:1, 10:1, 14:1Benzoic AcidStrontium Benzoate (B1203000)Conversion increases with higher molar ratio. scielo.br
Reaction Time Varied up to 20 min (Microwave)4-Fluoro-3-nitrobenzoic acidH₂SO₄Yield plateaus after 15 minutes. usm.myresearchgate.net
Catalyst Amount 2%, 6%, 10%Benzoic AcidStrontium BenzoateConversion increases with catalyst amount. scielo.br

Catalytic Systems in Esterification: Traditional and Green Chemistry Perspectives

Indirect Synthetic Routes

Transesterification is a fundamental process in organic synthesis that converts one ester into another. In the context of Methyl 2-ethyl-5-methylbenzoate synthesis, a precursor such as an ethyl or other alkyl ester could be converted to the methyl ester, or vice-versa, by reaction with the corresponding alcohol in the presence of a catalyst.

This reaction is an equilibrium process that can be catalyzed by either acids or bases. ucla.edu Acid-catalyzed transesterification, often employing catalysts like sulfuric acid, involves the protonation of the carbonyl group of the ester, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. ucla.edupbworks.com The use of a large excess of the reactant alcohol can shift the equilibrium towards the desired product. ucla.edu Alternatively, base-catalyzed transesterification utilizes strong bases like sodium ethoxide, where the alkoxide acts as a potent nucleophile. ucla.edu

Studies on the transesterification of crude methyl benzoate have demonstrated that high conversions to other esters, such as benzyl and butyl benzoate, can be achieved using titanate catalysts. researchgate.net This suggests that the transesterification of a precursor to Methyl 2-ethyl-5-methylbenzoate would be a feasible and efficient process.

Table 1: Catalysts and Conditions for Transesterification of Benzoate Esters
CatalystReactantsConditionsConversion/YieldReference
Sulfuric AcidMethyl benzoate, EthanolAcid-catalyzed, excess ethanolHigh (equilibrium driven) ucla.edu
Sodium EthoxideMethyl benzoate, EthanolBase-catalyzed, excess sodium ethoxideHigh ucla.edu
TitanateCrude methyl benzoate, Benzyl alcoholNot specifiedUp to 100% researchgate.net
TitanateCrude methyl benzoate, Butyl alcoholNot specifiedUp to 82.79% researchgate.net
Zinc Acetate (B1210297) DihydrateMethyl benzoate, 2-EthylhexanolNot specified88.7% google.com

The synthesis of specifically substituted benzoates like Methyl 2-ethyl-5-methylbenzoate hinges on the ability to introduce functional groups at desired positions on the aromatic ring with high selectivity. Directed ortho-metalation (DoM) is a powerful strategy for achieving such regioselectivity. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca

The ester group itself can function as a DMG, directing functionalization to the position ortho to it. In a precursor like methyl 4-methylbenzoate (methyl p-toluate), the ester group would direct metalation to the C2 and C6 positions. The existing methyl group at C4 would further influence the regioselectivity. The interplay between these directing groups is crucial for achieving the desired substitution pattern. The general principle involves the formation of an aryllithium intermediate, which can then react with a variety of electrophiles to introduce a substituent at the targeted ortho position. wikipedia.org

Friedel-Crafts reactions are classic methods for introducing alkyl and acyl groups onto aromatic rings. mt.comlibretexts.org In the context of synthesizing Methyl 2-ethyl-5-methylbenzoate from a precursor like methyl 4-methylbenzoate, an ethyl group needs to be introduced at the C2 position.

Friedel-Crafts Alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.com However, this reaction is often plagued by issues such as polyalkylation, as the alkylated product is typically more reactive than the starting material, and carbocation rearrangements, which can lead to a mixture of products. youtube.com

Friedel-Crafts Acylation , on the other hand, is generally a more reliable method. It involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. libretexts.org This reaction introduces an acyl group, which is deactivating towards further electrophilic aromatic substitution, thus preventing polyacylation. mt.com To introduce an ethyl group onto a precursor like methyl 4-methylbenzoate, one could perform a Friedel-Crafts acylation with acetyl chloride to introduce an acetyl group, followed by a reduction of the resulting ketone (e.g., via Clemmensen or Wolff-Kishner reduction) to an ethyl group. youtube.com The methyl group on the benzene (B151609) ring is an ortho, para-director. In the case of methyl 4-methylbenzoate, the incoming acyl group would be directed to the positions ortho to the methyl group (C3 and C5). To achieve the desired 2-ethyl substitution, a different precursor or a different regioselective strategy would be necessary. For instance, starting with 3-methylbenzoic acid, the methyl group would direct acylation to the 2-, 4-, and 6-positions.

Table 2: Examples of Friedel-Crafts Acylation on Substituted Aromatics
Aromatic SubstrateAcylating AgentCatalystProductPosition of AcylationReference
TolueneAcetic anhydrideAnhydrous aluminum trichloridep-MethylacetophenonePrimarily para (4-position) alfa-chemistry.com
Methylbenzene (Toluene)Ethanoyl chlorideAluminum chloride4-MethylacetophenoneAlmost exclusively para (4-position) libretexts.org
BenzeneAcetyl chlorideAluminum chlorideAcetophenoneN/A mt.com

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most of the atoms of the starting materials. longdom.org These reactions are highly atom-economical and can rapidly generate molecular diversity. nih.gov While many MCRs are employed for the synthesis of complex heterocyclic scaffolds, the principles can be applied to the construction of substituted aromatic rings. nih.govmdpi.com

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. nih.gov These processes can efficiently build molecular complexity from simple starting materials in a single operation. For instance, an anionic cascade reaction has been reported for the assembly of 2,4-substituted benzoate esters from acyclic building blocks.

While specific MCRs or cascade sequences leading directly to Methyl 2-ethyl-5-methylbenzoate are not prominently documented, the development of such methodologies represents an active area of research. The convergent nature of MCRs could potentially allow for the one-pot synthesis of the substituted benzoate core from simpler, non-aromatic precursors, thereby offering a more efficient alternative to traditional multi-step synthetic routes.

Derivatization of Substituted Aromatics

Metalation and Alpha-Oxocarbanion Formation for Methyl 2-ethyl-5-methylbenzoate Derivatization

Directed ortho-metalation (DoM) stands out as a key strategy for the regioselective functionalization of aromatic compounds, including benzoate esters. organic-chemistry.orgharvard.edu In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating the deprotonation of a specific, adjacent ortho proton. uwindsor.ca The ester moiety in a benzoate precursor can act as a DMG, directing the lithiation to the C2 and C6 positions.

For a precursor like methyl 4-methylbenzoate, the ester group would direct metalation to the positions ortho to it. The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents. For the synthesis of Methyl 2-ethyl-5-methylbenzoate, an ethylating agent such as ethyl iodide could be used as the electrophile to introduce the ethyl group at the C2 position.

The concept of an alpha-oxocarbanion typically refers to a carbanion alpha to a carbonyl group. While the direct formation of such a species on the aromatic ring is not the primary mechanism in DoM, the resulting ortho-lithiated species is a carbanion that is stabilized by the adjacent ester group through coordination with the lithium cation. This intermediate is highly reactive and allows for the precise and controlled derivatization of the benzoate ring, making DoM a valuable tool for the synthesis of polysubstituted benzoates.

Chemo-Enzymatic and Biocatalytic Synthesis Approaches for Benzoate Esters (General Academic Context)

The synthesis of benzoate esters, including compounds like Methyl 2-ethyl-5-methylbenzoate, is increasingly benefiting from chemo-enzymatic and biocatalytic methods. These approaches are gaining traction as greener alternatives to traditional chemical synthesis, which often relies on harsh conditions and homogeneous acid catalysts like sulfuric or phosphoric acid. scilit.comresearchgate.netedu.krd Biocatalysis, in particular, offers high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

Enzymes, especially lipases, are commonly employed for the esterification of biomolecules and the synthesis of sugar fatty acid esters. nih.gov Lipases such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), Candida rugosa lipase, and lipases from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM) have proven effective in catalyzing ester formation. nih.govresearchgate.net These enzymes can be used in various forms, including as powders or immobilized on supports, which enhances their stability and allows for reuse, a key factor in industrial applications. mdpi.com

The general mechanism for enzymatic esterification involves the reaction of a carboxylic acid (e.g., 2-ethyl-5-methylbenzoic acid) with an alcohol (e.g., methanol). The enzyme facilitates the nucleophilic attack of the alcohol on the activated carboxyl group, leading to the formation of the ester and water. mdpi.com Key parameters influencing the reaction's success include the choice of solvent, temperature, substrate molar ratio, and water content. For instance, in the enzymatic synthesis of methyl benzoate, a minimum water content is necessary to activate the lipase, but excess water can promote the reverse reaction (hydrolysis). nih.gov

Research on various benzoate esters provides insights applicable to the synthesis of Methyl 2-ethyl-5-methylbenzoate. For example, in the synthesis of benzyl benzoate, using benzoic anhydride as the acyl donor with an immobilized lipase yielded high conversions of over 90%. researchgate.net Another study on methyl benzoate synthesis using Candida rugosa lipase highlighted that while the benzoic acid did not inhibit the enzyme, methanol concentrations above 90 mM did show an inhibitory effect. nih.gov The choice of solvent is also critical; toluene, for instance, can negatively affect reaction kinetics by altering the partition of the carboxylic acid between the biocatalytic and organic phases. nih.gov

The table below summarizes findings from various studies on the biocatalytic synthesis of benzoate esters, illustrating the types of enzymes used and the reaction conditions.

Ester ProductBiocatalystAcyl DonorAcyl AcceptorKey Findings
Benzyl BenzoateLipozyme TL-IMBenzoic AnhydrideBenzyl AlcoholAchieved 92% conversion in a batch process without organic solvents. researchgate.net
Methyl BenzoateCandida rugosa lipaseBenzoic AcidMethanolGood yields were obtained in a hexane/toluene mixture; enzyme inhibition by methanol was observed above 90 mM. nih.gov
Pyrrole EstersNovozym 435Various AcidsPyrrole derivativeDemonstrated successful transesterification using an enzymatic approach. researchgate.net
Sugar EstersCandida antarctica lipase BFatty AcidsSugarsEnzymatic methods offer higher selectivity and milder conditions compared to chemical synthesis. nih.gov

These chemo-enzymatic strategies provide a versatile platform for producing a wide range of benzoate esters. By carefully selecting the enzyme, acyl donor, and reaction conditions, it is possible to develop efficient and sustainable processes for the synthesis of specialty chemicals like Methyl 2-ethyl-5-methylbenzoate.

Scale-Up Considerations and Process Intensification in Methyl 2-ethyl-5-methylbenzoate Production

Transitioning the synthesis of Methyl 2-ethyl-5-methylbenzoate from a laboratory setting to industrial production requires careful consideration of numerous scale-up factors and the implementation of process intensification strategies. The direct multiplication of a lab-scale process is not feasible due to changes in physical and chemical parameters at a larger scale. rsc.org

Key Scale-Up Challenges:

Surface Area to Volume Ratio: As the reactor volume increases, the surface area to volume ratio decreases significantly. This impacts heat transfer, making the management of reaction exotherms a critical safety and quality concern. rsc.orgcatsci.com Inefficient heat removal can lead to runaway reactions or the formation of impurities.

Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more challenging. Poor mixing can result in localized "hot spots," concentration gradients, and reduced reaction rates and yields. The hydrodynamic conditions of the system must be well understood to ensure consistent product quality. visimix.com

Raw Material Sourcing and Purity: On an industrial scale, the availability, cost, and stability of raw materials like 2-ethyl-5-methylbenzoic acid and methanol are paramount. The presence of impurities in bulk starting materials can affect catalyst performance and final product purity. rsc.org

Downstream Processing: The isolation and purification of the final product become more complex at scale. Processes like distillation, extraction, and crystallization must be optimized for efficiency and to minimize waste generation. sathyabama.ac.in

Process Intensification Strategies:

Process intensification aims to develop more efficient, sustainable, and cost-effective chemical processes by reducing equipment size, energy consumption, and waste. mdpi.commdpi.com For the production of Methyl 2-ethyl-5-methylbenzoate, several strategies can be employed:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as packed bed reactors or microreactors, offers significant advantages. mdpi.comresearchgate.netresearchgate.net These systems provide superior heat and mass transfer, better process control, enhanced safety, and can lead to higher yields and purity. researchgate.netresearchgate.net

Heterogeneous Catalysis: Replacing homogeneous catalysts (e.g., sulfuric acid) with solid acid catalysts (e.g., ion-exchange resins, zeolites, or metal oxides) simplifies catalyst separation and recovery, reduces corrosion, and minimizes acidic waste streams. scilit.commdpi.commdpi.com For example, solid acids based on zirconium and titanium have been shown to be effective and reusable catalysts for methyl benzoate synthesis. researchgate.netmdpi.com

Reactive Distillation (RD): This technique integrates chemical reaction and separation into a single unit. globethesis.com For an equilibrium-limited reaction like esterification, continuously removing water from the reaction zone shifts the equilibrium towards the product side, leading to higher conversion. scilit.comglobethesis.com This can significantly reduce capital and operational costs.

Membrane-Integrated Reactors: Technologies like pervaporation can be coupled with the reactor to selectively remove water through a membrane, thereby driving the reaction to completion under milder conditions. scilit.commdpi.com This is particularly effective for enhancing conversion in enzymatic systems. mdpi.com

The table below outlines key parameters and their implications when scaling up the production of an ester like Methyl 2-ethyl-5-methylbenzoate.

ParameterLaboratory Scale (Batch)Industrial Scale (Batch/Continuous)Scale-Up/Intensification Consideration
Heat Transfer High surface area to volume ratio; easy temperature control.Low surface area to volume ratio; risk of exotherm and local hot spots. catsci.comUtilize jacketed reactors with efficient cooling, or switch to continuous flow reactors for superior heat management. rsc.org
Mixing Efficient mixing with standard magnetic or overhead stirrers.Potential for poor mixing, leading to non-uniform reaction conditions.Design of impeller and baffles is critical; consider static mixers in continuous systems. visimix.com
Catalyst Homogeneous acids (e.g., H₂SO₄) are common.Homogeneous catalysts lead to corrosion and waste. edu.krdEmploy heterogeneous or immobilized enzyme catalysts for easy separation, reusability, and reduced environmental impact. mdpi.commdpi.com
Reaction Equilibrium Excess reagents may be used to drive the reaction.Continuous removal of byproducts (e.g., water) is needed for high conversion.Implement reactive distillation or pervaporation to shift equilibrium and improve yield. scilit.comglobethesis.com
Process Control Manual or simple automated control.Requires sophisticated process analytical technology (PAT) for real-time monitoring.Integrate sensors and automated controls for consistent quality and safety.

By systematically addressing these scale-up challenges and leveraging process intensification technologies, the production of Methyl 2-ethyl-5-methylbenzoate can be made more efficient, economical, and environmentally sustainable.

Iii. Reaction Chemistry and Mechanistic Studies of Methyl 2 Ethyl 5 Methylbenzoate

Hydrolysis and Saponification Reactions

Hydrolysis of an ester is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. Base-promoted hydrolysis is known as saponification.

The acid-catalyzed hydrolysis of esters like Methyl 2-ethyl-5-methylbenzoate typically proceeds through a nucleophilic acyl substitution mechanism, specifically the A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). study.com This multi-step process involves the initial activation of the ester by the acid catalyst.

The mechanism unfolds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the reversible protonation of the carbonyl oxygen atom by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group. This converts the methoxy (B1213986) group into a good leaving group (methanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727).

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final product, 2-ethyl-5-methylbenzoic acid.

The rate of this reaction is influenced by the substituents on the benzene (B151609) ring. The 2-ethyl and 5-methyl groups are electron-donating, which slightly deactivates the carbonyl carbon towards nucleophilic attack. However, the steric hindrance provided by the ortho-ethyl group is a more significant factor, generally slowing down the rate of hydrolysis compared to less hindered esters like methyl benzoate (B1203000). researchgate.net

Saponification is the hydrolysis of an ester under basic or alkaline conditions. libretexts.org Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the final step is an acid-base reaction that forms a resonance-stabilized carboxylate anion. The mechanism for the saponification of Methyl 2-ethyl-5-methylbenzoate is a nucleophilic acyl substitution. study.commasterorganicchemistry.com

The mechanism proceeds in these steps:

Nucleophilic Attack by Hydroxide (B78521): The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate. study.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. This step yields the carboxylic acid, 2-ethyl-5-methylbenzoic acid.

Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This produces methanol (CH₃OH) and the sodium salt of the carboxylic acid (sodium 2-ethyl-5-methylbenzoate).

Table 1: Relative Rate Constants for Saponification of Substituted Methyl Benzoates
SubstituentPositionRelative Rate (k/k₀)Governing Factor
None (Methyl Benzoate)-1.00Reference
5-Methylpara to -COOCH₃~0.5Electronic (EDG)
2-Ethylortho to -COOCH₃<0.1Steric Hindrance
3-Nitrometa to -COOCH₃~20Electronic (EWG)

Note: The values for 2-ethyl and 5-methyl are illustrative estimates based on established principles of steric and electronic effects. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Nucleophilic Acyl Substitution Reactions Involving the Ester Moiety

The ester group of Methyl 2-ethyl-5-methylbenzoate is a key site for various nucleophilic acyl substitution reactions, allowing for its conversion into other carboxylic acid derivatives.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.comresearchgate.net

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. libretexts.org The carbonyl oxygen is first protonated by the acid catalyst. The reactant alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original alcohol moiety (methanol) is eliminated, and deprotonation yields the new ester and regenerates the catalyst. masterorganicchemistry.com

Base-Catalyzed Transesterification: This mechanism involves a nucleophilic attack by an alkoxide ion (RO⁻), generated from the reactant alcohol by a base, on the carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to eliminate the methoxide ion (CH₃O⁻), resulting in the formation of the new ester. The steric hindrance from the 2-ethyl group on Methyl 2-ethyl-5-methylbenzoate would be expected to slow the rate of both acid- and base-catalyzed transesterification.

Esters react with organometallic reagents, such as Grignard reagents (R-MgX), to produce tertiary alcohols. udel.edu This reaction involves two additions of the Grignard reagent to the ester. libretexts.org

The mechanism proceeds as follows:

First Nucleophilic Addition: The carbanionic portion of the Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon of Methyl 2-ethyl-5-methylbenzoate to form a tetrahedral intermediate.

Elimination: This intermediate is unstable and collapses, eliminating a magnesium methoxide salt (Mg(OCH₃)X) to form a ketone (2-ethyl-5-methyl-benzophenone, if Phenylmagnesium bromide is used).

Second Nucleophilic Addition: The ketone formed is more reactive towards the Grignard reagent than the starting ester. udel.edu Therefore, it rapidly undergoes a second nucleophilic addition with another equivalent of the Grignard reagent. This creates a new tetrahedral magnesium alkoxide intermediate.

Protonation: An acidic workup (e.g., addition of H₃O⁺) protonates the alkoxide to yield the final tertiary alcohol product. askfilo.com

For example, the reaction of Methyl 2-ethyl-5-methylbenzoate with excess Phenylmagnesium bromide, followed by an acidic workup, would yield 1-(2-ethyl-5-methylphenyl)-1,1-diphenylmethanol.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring of Methyl 2-ethyl-5-methylbenzoate

The benzene ring of Methyl 2-ethyl-5-methylbenzoate can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The position of substitution is determined by the directing effects of the three substituents already present on the ring: the methoxycarbonyl group (-COOCH₃), the ethyl group (-CH₂CH₃), and the methyl group (-CH₃).

Directing Effects of Substituents:

Methoxycarbonyl Group (-COOCH₃): This is an electron-withdrawing group and acts as a deactivator and a meta-director. It deactivates the ring towards electrophilic attack and directs incoming electrophiles to position 3 (and 5, which is already occupied).

Ethyl and Methyl Groups (-CH₂CH₃, -CH₃): These are alkyl groups, which are electron-donating. They act as activators and are ortho, para-directors.

The 2-ethyl group directs to positions 3 and 6.

The 5-methyl group directs to positions 4 and 6.

Table 2: Analysis of Potential Sites for Electrophilic Aromatic Substitution
PositionActivating/Deactivating InfluencesSteric HindrancePredicted Reactivity
3meta to -COOCH₃ (deactivated), ortho to -CH₂CH₃ (activated)High (adjacent to ethyl group)Low
4ortho to -CH₃ (activated)ModerateHigh
6para to -CH₃ (activated), ortho to -CH₂CH₃ (activated)Moderate (adjacent to methyl group)Very High

Based on this analysis, electrophilic substitution is most likely to occur at positions 4 and 6, which are strongly activated by the two alkyl groups. Position 6 is electronically the most favored due to the additive ortho/para directing effects of both alkyl groups. However, the outcome can be influenced by the size of the electrophile, with larger electrophiles potentially favoring the less sterically hindered position 4. For instance, in a nitration reaction using nitric and sulfuric acid, a mixture of 4-nitro and 6-nitro products would be expected, with the 6-nitro isomer likely being the major product. ma.eduaiinmr.com

Nitration and Halogenation Patterns

Electrophilic aromatic substitution, such as nitration and halogenation, on the methyl 2-ethyl-5-methylbenzoate ring is complex due to the presence of multiple substituents with competing directing effects. The outcome of these reactions is determined by the combined influence of the methoxycarbonyl (-COOCH3), ethyl (-CH2CH3), and methyl (-CH3) groups on the aromatic ring's electron density.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO2) group onto the ring. Halogenation, such as bromination or chlorination, occurs in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) and substitutes a hydrogen atom with a halogen. chemguide.co.uk

The regioselectivity of these reactions can be predicted by analyzing the directing effects of each substituent. The two alkyl groups (ethyl and methyl) are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. The methoxycarbonyl group is deactivating and directs incoming electrophiles to the meta position.

In methyl 2-ethyl-5-methylbenzoate, the available positions for substitution are C3, C4, and C6.

Position C3: Is ortho to the ethyl group and meta to the methyl and methoxycarbonyl groups.

Position C4: Is ortho to the methyl group and meta to the ethyl group.

Position C6: Is ortho to both the ethyl and methyl groups.

The activating effects of the two alkyl groups strongly influence the substitution pattern, making positions C3, C4, and C6 the most likely sites for electrophilic attack. Research on the nitration of a closely related compound, 2,5-dimethylbenzoic acid, showed that substitution occurs at positions equivalent to C4 and C6, indicating that the directing power of the activating alkyl groups can overcome the meta-directing influence of the carboxyl group. researchgate.net Therefore, a mixture of products is expected, with the precise ratio depending on the specific reaction conditions and the balance between electronic activation and steric hindrance.

Predicted Major Products of Electrophilic Aromatic Substitution
ReactantReactionPredicted Major Product(s)Rationale
Methyl 2-ethyl-5-methylbenzoateNitration (HNO₃/H₂SO₄)Methyl 2-ethyl-5-methyl-6-nitrobenzoate and Methyl 2-ethyl-5-methyl-4-nitrobenzoateThe C6 and C4 positions are strongly activated by the two ortho/para-directing alkyl groups. researchgate.net The C6 position is ortho to both alkyl groups, making it electronically favorable, though sterically hindered. The C4 position is ortho to the methyl group.
Methyl 2-ethyl-5-methylbenzoateBromination (Br₂/FeBr₃)Methyl 4-bromo-2-ethyl-5-methylbenzoate and Methyl 6-bromo-2-ethyl-5-methylbenzoateSimilar to nitration, the strong activating effects of the ethyl and methyl groups direct the incoming bromine to the C4 and C6 positions. chemguide.co.uk Steric hindrance may play a larger role with the bulkier bromine atom.

Directing Effects of Substituents (-COOCH3, -CH2CH3, -CH3) on Regioselectivity

The regioselectivity of electrophilic substitution on the methyl 2-ethyl-5-methylbenzoate ring is a direct consequence of the electronic effects of its three substituents. These effects determine the positions on the ring that are most susceptible to attack by an incoming electrophile.

-COOCH3 (Methoxycarbonyl group): This group is an electron-withdrawing group and acts as a deactivator for electrophilic aromatic substitution. It deactivates the ring by both a negative inductive effect (-I) and a negative resonance effect (-M), pulling electron density away from the benzene ring. This makes the ring less nucleophilic and slows down the rate of reaction compared to benzene. The withdrawal of electrons is most pronounced at the ortho and para positions, leaving the meta positions (C3 and C5) as the least deactivated sites. Therefore, the -COOCH3 group is a meta-director. quora.comma.eduwikipedia.org

-CH2CH3 (Ethyl group) and -CH3 (Methyl group): Alkyl groups are electron-donating groups and act as activators for electrophilic aromatic substitution. They push electron density into the benzene ring primarily through a positive inductive effect (+I) and hyperconjugation. This increased electron density makes the ring more nucleophilic and accelerates the rate of reaction. The electron donation is most effective at the ortho and para positions, making these sites the most favorable for electrophilic attack. Consequently, both the ethyl and methyl groups are ortho, para-directors. quora.com

In methyl 2-ethyl-5-methylbenzoate, these directing effects are in competition. The powerful activating and ortho, para-directing influence of the ethyl and methyl groups generally dominates the deactivating, meta-directing influence of the methoxycarbonyl group. The positions that are activated by the alkyl groups (C3, C4, C6) are therefore the most probable sites of substitution. Steric hindrance from the relatively bulky ethyl group at C2 may disfavor substitution at the adjacent C3 and particularly the C6 position to some extent, potentially influencing the final product ratio.

Summary of Substituent Directing Effects
SubstituentPosition on RingElectronic EffectClassificationDirecting Influence
-COOCH₃C1-I, -M (Electron-withdrawing)DeactivatingMeta (to C3)
-CH₂CH₃C2+I, Hyperconjugation (Electron-donating)ActivatingOrtho, Para (to C3, C6)
-CH₃C5+I, Hyperconjugation (Electron-donating)ActivatingOrtho, Para (to C4, C6)

Radical Reactions and Photochemistry of Methyl 2-ethyl-5-methylbenzoate (if applicable)

While specific studies on the radical and photochemical reactions of methyl 2-ethyl-5-methylbenzoate are not extensively documented, its reactivity can be inferred from studies on simpler analogues like methyl benzoate.

Free radical reactions are typically initiated by light or heat in the presence of a radical initiator. For an aromatic ester like methyl 2-ethyl-5-methylbenzoate, radical attack can occur at several sites. While radicals can abstract a hydrogen atom from the aromatic ring, a more likely pathway involves the abstraction of a hydrogen atom from the benzylic positions of the ethyl or methyl groups. The C-H bonds at these benzylic positions are weaker and more susceptible to homolytic cleavage, which would form a stabilized benzyl-type radical.

Under photochemical conditions, such as irradiation with UV light, methyl benzoate has been shown to undergo reactions like hydrogen abstraction and [2+2] cycloaddition with olefins. rsc.org It is plausible that methyl 2-ethyl-5-methylbenzoate could participate in similar transformations. The presence of alkyl groups might also open pathways for intramolecular hydrogen abstraction or cyclization upon photochemical excitation. Furthermore, in the presence of oxygen, radical reactions can lead to oxidation products.

Thermal Rearrangements and Cyclization Reactions of Methyl 2-ethyl-5-methylbenzoate and Precursors

There is limited specific information available regarding the thermal rearrangements of methyl 2-ethyl-5-methylbenzoate itself. Thermal rearrangements of aromatic hydrocarbons often require very high temperatures (500-1100 °C) and are typically carried out via flash vacuum pyrolysis (FVP). wikipedia.org Such harsh conditions are often incompatible with functional groups like esters, which can lead to degradation or decomposition.

However, cyclization reactions of precursors are a common and powerful method for synthesizing substituted aromatic rings like the one found in methyl 2-ethyl-5-methylbenzoate. For instance, intramolecular Friedel-Crafts reactions or radical-mediated cyclizations of appropriately functionalized aliphatic precursors can be employed to construct the substituted benzene ring system. chemguide.co.uk For example, a δ-ethylenic carbon radical can undergo cyclization to form a six-membered ring.

Additionally, thermal rearrangements can be relevant in the synthesis of precursors. The Claisen rearrangement, for example, is a thermally induced rearrangement of an allyl phenyl ether to an ortho-allyl phenol. Such a strategy could be envisioned in a multi-step synthesis to introduce substituents at specific positions on the benzene ring before the final elaboration into methyl 2-ethyl-5-methylbenzoate. rsc.org

Iv. Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Methyl 2 Ethyl 5 Methylbenzoate

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular structure elucidation, utilizing the interaction of electromagnetic radiation with matter to probe chemical structures. For Methyl 2-ethyl-5-methylbenzoate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy of Methyl 2-ethyl-5-methylbenzoate would provide distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities (singlet, doublet, triplet, quartet, multiplet), and integration values (relative number of protons) allow for the assignment of each proton in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring, with their splitting patterns revealing their relative positions. The aliphatic region would feature a quartet and a triplet for the ethyl group, a singlet for the methyl group attached to the ring, and a singlet for the methyl ester group.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in Methyl 2-ethyl-5-methylbenzoate would produce a distinct signal. The chemical shifts would differentiate between the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the methyl and ethyl substituents.

2D NMR Techniques: Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further structural insights by showing correlations between nuclei.

HSQC: An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique would definitively link the proton assignments to their corresponding carbon atoms in the molecule's framework.

NOESY: A NOESY spectrum identifies protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for confirming the substitution pattern on the aromatic ring by observing spatial correlations between the ethyl group protons and the adjacent aromatic proton, as well as between the ring methyl group and its neighboring protons.

Interactive Table: Predicted NMR Data for Methyl 2-ethyl-5-methylbenzoate
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) HSQC Correlation
Aromatic CH (C3-H)~7.8 ppm (d)~130 ppmYes
Aromatic CH (C4-H)~7.2 ppm (dd)~132 ppmYes
Aromatic CH (C6-H)~7.7 ppm (d)~129 ppmYes
Ester O-CH₃~3.9 ppm (s)~52 ppmYes
Ring CH₃~2.4 ppm (s)~21 ppmYes
Ethyl CH₂~2.7 ppm (q)~26 ppmYes
Ethyl CH₃~1.2 ppm (t)~15 ppmYes
Quaternary C (C1)-~130 ppmNo
Quaternary C (C2)-~140 ppmNo
Quaternary C (C5)-~138 ppmNo
Carbonyl C=O-~167 ppmNo

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. s-a-s.org While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. The aromatic ring vibrations, particularly the ring "breathing" mode, would be prominent. researchgate.netresearchgate.net Raman spectroscopy is particularly useful for analyzing the carbon skeleton and confirming the presence of the substituted benzene ring. s-a-s.org

Interactive Table: Key Vibrational Modes for Methyl 2-ethyl-5-methylbenzoate
Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch3100-30003100-3000Aromatic Ring
Aliphatic C-H Stretch3000-28503000-2850Ethyl, Methyl Groups
Carbonyl (C=O) Stretch~1725 (Strong)~1725 (Medium)Ester
Aromatic C=C Stretch1600, 1500, 14501600, 1500, 1450Aromatic Ring
Ester C-O Stretch1300-1100 (Strong)1300-1100 (Weak)Ester

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. shu.ac.uk For aromatic compounds like Methyl 2-ethyl-5-methylbenzoate, the absorption is primarily due to π → π* transitions within the benzene chromophore. hnue.edu.vnslideshare.net The substitution on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λ_max). slideshare.net The spectrum would be expected to show characteristic absorption bands, typically below 300 nm, which helps to confirm the presence of the substituted aromatic system. hnue.edu.vn

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the elemental formula of a compound. For Methyl 2-ethyl-5-methylbenzoate (C₁₁H₁₄O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.

Calculated Exact Mass: 178.0994

Expected HRMS Result: 178.0994 ± 0.001

This accurate mass measurement provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an ideal method for assessing the purity of volatile compounds like Methyl 2-ethyl-5-methylbenzoate and for identifying any volatile impurities. nih.govoup.com

In a GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. wiley-vch.de As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated.

The resulting chromatogram will show a major peak corresponding to Methyl 2-ethyl-5-methylbenzoate, and the area of this peak relative to the total area of all peaks provides a measure of its purity. Any smaller peaks would correspond to impurities, such as starting materials from the synthesis, side-products, or residual solvent. The mass spectrum of each impurity peak can then be analyzed to aid in its identification. The fragmentation pattern of the main compound would show characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃, M-31) or the ethyl group (-C₂H₅, M-29), further confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org While methyl 2-ethyl-5-methylbenzoate itself is sufficiently volatile for gas chromatography, LC-MS is an invaluable tool for the analysis of non-volatile impurities or degradation products that may be present in a sample. rsc.org

In a typical LC-MS workflow, the sample containing methyl 2-ethyl-5-methylbenzoate is first dissolved in a suitable solvent and injected into the LC system. The components of the mixture are separated based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. rsc.org For compounds like benzoate (B1203000) esters, a reverse-phase HPLC setup is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. sielc.comsielc.com

Following separation by LC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that minimizes fragmentation and typically produces protonated molecules ([M+H]+) or adduct ions. chromforum.org The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information that can confirm the identity of the target compound and any non-volatile components.

Table 1: Illustrative LC-MS Parameters for Analysis of Benzoate Derivatives

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC)
Column C18 reverse-phase column
Mobile Phase Gradient of methanol and water with 10 mM ammonium (B1175870) acetate (B1210297) rsc.org
Flow Rate 1.0 mL/min rsc.org
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Mode Positive or negative ion mode

Chromatographic Separation and Quantification Methods

Chromatographic techniques are central to the purification and quantitative analysis of methyl 2-ethyl-5-methylbenzoate, providing the means to separate it from starting materials, byproducts, and other impurities.

Gas chromatography (GC) is the premier analytical technique for the purity assessment and quantitative analysis of volatile compounds like methyl 2-ethyl-5-methylbenzoate. nih.govacs.org In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column.

For the analysis of methyl 2-ethyl-5-methylbenzoate, a nonpolar or medium-polarity capillary column, such as one coated with a polysiloxane stationary phase, would be suitable. The temperature of the GC oven is typically programmed to increase over time, allowing for the sequential elution of compounds with different boiling points. mdpi.com A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and linear response to hydrocarbons. For unequivocal identification, GC can be coupled with mass spectrometry (GC-MS). nist.gov

Table 2: Typical GC Conditions for the Analysis of Methyl Benzoate and Related Compounds

ParameterCondition
GC System Gas Chromatograph
Column Rxi-1ms capillary column nih.gov
Injector Temperature 270 °C mdpi.com
Oven Program Initial temperature of 60°C, ramped to 280°C mdpi.com
Carrier Gas Helium mdpi.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. shimadzu.com For methyl 2-ethyl-5-methylbenzoate, reverse-phase HPLC is the most common mode. sielc.comsielc.com The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. By adjusting the composition of the polar mobile phase, the retention time of the compound can be controlled.

A typical HPLC system for the analysis of methyl 2-ethyl-5-methylbenzoate would consist of a pump to deliver the mobile phase, an injector to introduce the sample, a C18 analytical column for separation, and a UV detector for detection. nih.gov The aromatic ring in methyl 2-ethyl-5-methylbenzoate allows for sensitive detection using UV spectrophotometry. shimadzu.com

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of reaction mixtures and for the determination of the purity of a substance. sigmaaldrich.comresearchgate.net In the synthesis of methyl 2-ethyl-5-methylbenzoate, TLC can be used to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. chegg.comthieme.deyoutube.com

A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. A small amount of the reaction mixture is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The separated spots can be visualized under UV light or by staining with a chemical reagent. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Methyl 2-ethyl-5-methylbenzoate Derivatives

X-ray crystallography is a powerful analytical technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a single crystal of methyl 2-ethyl-5-methylbenzoate suitable for X-ray diffraction may be challenging, the technique is highly applicable to its solid derivatives. nih.gov

In this method, a beam of X-rays is directed at a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. This provides unambiguous information about the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are more amenable to a particular analytical method. nih.gov For methyl 2-ethyl-5-methylbenzoate, derivatization could be employed to improve its detectability in LC-MS or to enhance its volatility for GC analysis.

One common derivatization strategy for esters is hydrolysis to the corresponding carboxylic acid and alcohol, followed by derivatization of the carboxylic acid to a more volatile or more easily ionizable derivative. rsc.org For example, the carboxylic acid could be converted to a silyl (B83357) ester for GC analysis or to a derivative with a permanently charged group for enhanced ESI-MS detection. nih.gov Another approach could involve the introduction of a chromophore or fluorophore into the molecule to enhance its detection by UV or fluorescence detectors in HPLC.

V. Theoretical and Computational Chemistry Studies on Methyl 2 Ethyl 5 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of Methyl 2-ethyl-5-methylbenzoate.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about its electron-donating and electron-accepting capabilities. For aromatic esters like Methyl 2-ethyl-5-methylbenzoate, the HOMO is typically localized on the benzene (B151609) ring, indicating its propensity to donate electrons in reactions. Conversely, the LUMO is often centered on the ester group, which can accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. For Methyl 2-ethyl-5-methylbenzoate, the MEP would likely show a region of negative potential (red or yellow) around the carbonyl oxygen of the ester group, indicating a site susceptible to electrophilic attack. The aromatic ring would exhibit a more complex potential surface due to the interplay of the electron-donating alkyl groups and the electron-withdrawing ester group. Studies on similar molecules have shown that the MEP is a reliable predictor of substituent effects on chemical reactions rsc.org.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Benzene Derivatives (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzene-6.75-1.155.60
Toluene-6.42-1.105.32
Ethylbenzene-6.38-1.085.30
Methyl Benzoate (B1203000)-7.05-1.855.20

Note: These are illustrative values for analogous compounds and not specific to Methyl 2-ethyl-5-methylbenzoate. The actual values would require specific calculations.

The presence of the ethyl and methyl groups on the benzene ring, along with the methyl ester group, allows for various spatial arrangements or conformations of Methyl 2-ethyl-5-methylbenzoate. Conformational analysis aims to identify the most stable arrangement of the atoms in three-dimensional space. The rotation around the single bonds, particularly the C-C bond of the ethyl group and the C-O bond of the ester group, leads to different conformers with varying energies.

Computational methods can be used to calculate the potential energy surface of the molecule as a function of these rotational angles. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them. For substituted phenylbenzoates, theoretical calculations have shown that the molecules can be quite flexible scispace.com. In the case of Methyl 2-ethyl-5-methylbenzoate, steric hindrance between the ortho-ethyl group and the methyl ester group would likely influence the preferred orientation of the ester functionality relative to the aromatic ring. Studies on 2,6-disubstituted benzoates have shown that bulky ortho substituents can force the ester group out of the plane of the benzene ring rsc.org.

Transition State Theory is a cornerstone of computational reaction kinetics, allowing for the elucidation of reaction mechanisms and the calculation of reaction rates. For Methyl 2-ethyl-5-methylbenzoate, a key reaction is its formation via Fischer esterification of 2-ethyl-5-methylbenzoic acid with methanol (B129727).

Computational studies can model the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. The energy of the transition state relative to the reactants determines the activation energy of the reaction. For the acid-catalyzed esterification of substituted benzoic acids, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water masterorganicchemistry.com. The presence of an ortho-ethyl group in 2-ethyl-5-methylbenzoic acid can introduce steric effects that influence the rate of esterification rsc.org. Computational analysis can quantify these steric effects on the activation energy.

Molecular Dynamics Simulations for Intermolecular Interactions (General Academic Context)

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solution or as a pure liquid. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For Methyl 2-ethyl-5-methylbenzoate, MD simulations could be used to study its interactions with solvent molecules. For instance, in an aqueous solution, the simulations would reveal how water molecules arrange themselves around the hydrophobic aromatic and alkyl parts and the more polar ester group. Such simulations are valuable for understanding solubility and partitioning behavior. In a more general academic context, MD simulations have been used to study the self-assembly of esters in micelles and the interaction of ester-containing molecules with biological membranes nih.govnih.govrsc.orgresearchgate.net.

Quantitative Structure-Property Relationships (QSPR) Modeling for Methyl 2-ethyl-5-methylbenzoate Analogs

Quantitative Structure-Property Relationships (QSPR) are statistical models that correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. These models use molecular descriptors, which are numerical representations of molecular structure, to predict the properties of new or untested compounds.

For analogs of Methyl 2-ethyl-5-methylbenzoate, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and solubility. By calculating a range of descriptors (e.g., constitutional, topological, and quantum-chemical) for a set of similar benzoate esters with known properties, a predictive model can be built. A QSAR (Quantitative Structure-Activity Relationship) study on p-hydroxybenzoate esters, for example, found a correlation between the lowest unoccupied molecular orbital energy (ELUMO) and dipole moment with their antifungal activity researchgate.net. Such an approach could be applied to predict various properties of Methyl 2-ethyl-5-methylbenzoate based on data from its analogs.

Spectroscopic Data Prediction and Validation through Computational Methods

Computational methods are highly effective in predicting various types of spectroscopic data, which can then be used to validate and interpret experimental spectra. For Methyl 2-ethyl-5-methylbenzoate, these methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. DFT calculations can accurately predict these chemical shifts. For substituted aromatic compounds, computational prediction of NMR spectra is a valuable tool for structural assignment nih.govmdpi.comresearchgate.net. The predicted spectrum for Methyl 2-ethyl-5-methylbenzoate would show distinct signals for the aromatic protons, the protons of the ethyl and methyl groups, and the methyl ester protons, with their chemical shifts influenced by the electronic and steric effects of the substituents.

Vibrational Spectroscopy (IR and Raman): Computational chemistry can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. The calculated spectra for Methyl 2-ethyl-5-methylbenzoate would show characteristic bands for the C=O stretching of the ester group, C-O stretching, aromatic C-H and C=C stretching, and the vibrations of the alkyl groups. Studies on methyl benzoate have demonstrated good agreement between scaled theoretical wavenumbers and experimental values nih.govresearchgate.net.

Table 2: Predicted Characteristic Vibrational Frequencies for a Generic Methyl Benzoate Structure

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O Ester Stretch1715 - 1735
Aromatic C=C Stretch1450 - 1600
C-O Ester Stretch1100 - 1300

Note: These are general ranges for methyl benzoates. Specific frequencies for Methyl 2-ethyl-5-methylbenzoate would require dedicated calculations.

Crystal Structure Prediction and Lattice Energy Calculations for Solid Forms

Computational chemistry offers powerful tools for investigating the solid-state properties of molecules, including the prediction of possible crystal structures (polymorphs) and the calculation of their corresponding lattice energies. These theoretical approaches are crucial in fields such as pharmaceuticals and materials science for understanding the stability and properties of crystalline solids. However, a review of available scientific literature indicates a lack of specific studies focused on the crystal structure prediction and lattice energy calculations for methyl 2-ethyl-5-methylbenzoate.

While direct research on methyl 2-ethyl-5-methylbenzoate is not presently available, the methodologies for such studies are well-established. Crystal structure prediction (CSP) typically involves generating a multitude of plausible crystal packing arrangements from the molecular structure. These hypothetical structures are then ranked based on their calculated lattice energies. The lattice energy, which is the energy released when isolated molecules come together to form a crystal lattice, is a key indicator of the thermodynamic stability of a crystal structure.

Various computational methods are employed to calculate lattice energies, often with a hierarchical approach that increases in accuracy. These methods can range from molecular mechanics force fields to more precise quantum mechanical calculations, such as Density Functional Theory (DFT). For instance, studies on other substituted benzoates, like methyl paraben, have utilized ab initio calculations to determine the lattice energies of its different polymorphic forms. mdpi.comacs.orgnih.gov These studies highlight the importance of considering various energetic contributions, including conformational energy, repulsion, dispersion, and electrostatic interactions, in accurately predicting the relative stability of polymorphs. mdpi.comnih.gov

The prediction of the polymorphic energy landscape for a given molecule is computationally demanding due to the vast number of possible crystal packing arrangements and the small energy differences that often exist between different polymorphs. princeton.edu Research on other aromatic esters has demonstrated the complexity of their solid-state structures, which can be influenced by subtle intermolecular interactions. nih.gov For example, in studies of 2'-(nitrobenzoyloxy)acetophenone isomers, DFT calculations have been used to optimize molecular geometries and calculate lattice energies, revealing how different substituent positions can lead to significant variations in molecular conformation and crystal packing. nih.govresearchgate.net

In a hypothetical computational study on methyl 2-ethyl-5-methylbenzoate, the first step would be to determine the molecule's preferred conformation(s) in the gas phase. Subsequently, various crystal packing symmetries would be explored to generate a comprehensive set of theoretical crystal structures. For each of these predicted structures, the lattice energy would be calculated to identify the most energetically favorable arrangements. The results would be typically presented in a crystal energy landscape plot, showing the relative energies of the predicted polymorphs.

Below is a hypothetical data table illustrating how results from such a computational study might be presented. It is important to note that the following data is purely illustrative and not based on actual experimental or computational results for methyl 2-ethyl-5-methylbenzoate.

Table 1: Hypothetical Predicted Polymorphs and Calculated Lattice Energies for Methyl 2-ethyl-5-methylbenzoate

Predicted PolymorphSpace GroupCalculated Lattice Energy (kJ/mol)Relative Energy (kJ/mol)
Form IP2₁/c-110.50.0
Form IIP-1-108.2+2.3
Form IIIP2₁2₁2₁-105.7+4.8
Form IVC2/c-103.1+7.4

In this hypothetical table, "Form I" is predicted to be the most stable polymorph due to its the lowest calculated lattice energy. The "Relative Energy" column indicates the stability of other potential polymorphs relative to the most stable form. Such data would be invaluable for guiding experimental efforts to crystallize and characterize different solid forms of methyl 2-ethyl-5-methylbenzoate.

Vi. Advanced Research Applications of Methyl 2 Ethyl 5 Methylbenzoate and Its Derivatives

Role as Synthetic Intermediates in Complex Molecule Synthesis

The fundamental structure of benzoate (B1203000) esters makes them valuable building blocks in organic synthesis. The ester functionality can undergo reactions such as hydrolysis, transesterification, and reduction, while the aromatic ring can be subject to electrophilic substitution, allowing for the creation of more complex molecules. nbinno.comwikipedia.org

Substituted benzoate esters are frequently employed as precursors in the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of substituents on the benzene (B151609) ring is crucial for biological activity, and compounds like Methyl 2-ethyl-5-methylbenzoate represent a unique substitution pattern that can be foundational for new therapeutic agents.

Detailed research findings indicate that various substituted benzoic acid derivatives are key starting materials for pharmaceuticals. researchgate.net For instance, methyl p-bromobenzoate is a primary raw material for the antitumor drug pemetrexed disodium. mdpi.com Similarly, other functionalized benzoates, such as Methyl-2-formyl benzoate, are recognized as bioactive precursors for synthesizing compounds with a wide range of pharmacological activities, including antifungal, anticancer, and antiviral properties. researchgate.net The strategic use of these intermediates allows for precise modifications in multi-step syntheses to produce high-quality medicinal compounds. nbinno.com

Table 1: Examples of Substituted Benzoate Derivatives in Pharmaceutical Synthesis

DerivativePharmaceutical Application/Target
Methyl p-bromobenzoatePrecursor for Pemetrexed disodium (antitumor drug) mdpi.com
Methyl-2-formyl benzoatePrecursor for various bioactive molecules (antifungal, anticancer) researchgate.net
p-Aminobenzoic acid (PABA) derivativesUsed in local anesthetics (e.g., Ethyl PABA) researchgate.net
Fluoro- and Chloro-substituted benzoatesGeneral precursors for pharmaceutical products researchgate.net

This table is interactive. Click on the headers to sort.

The utility of benzoate derivatives extends to the agrochemical and fine chemical industries. Substituted benzoic acids, particularly halogenated ones, serve as precursors for various agrochemical products. researchgate.net The parent compound, methyl benzoate, is noted for its use as a pesticide and an insect attractant, highlighting the potential of this chemical class in crop protection. wikipedia.org

In the realm of fine chemicals, methyl benzoate and its analogs are valued for their aromatic properties and are used in perfumery and as flavoring agents. wikipedia.orgmdpi.com They can act as intermediates for dyes and other specialty chemicals where the specific substitution pattern influences the final properties of the product. nbinno.com

In materials science, benzoate esters are explored for their potential as monomers and precursors for polymers. They can be incorporated into polymer chains to modify the material's properties. For example, liquid benzoate ester compositions are used as plasticizers for aqueous polymer dispersions, such as polyvinyl acetate (B1210297) and copolymers of acrylic and methacrylic acids, which are essential in adhesives, coatings, and inks. epo.org

The development of well-defined functional polymers sometimes utilizes monomers with ester side chains. nih.gov Research into poly(alkyl acrylate)-based network materials, which are synthesized via radical polymerization, demonstrates the importance of ester-containing monomers in creating materials with tailored toughness and elasticity. mdpi.com Although not specifically documented for Methyl 2-ethyl-5-methylbenzoate, its structure is amenable to incorporation into such polymer systems, potentially imparting specific thermal or mechanical properties.

Environmental Research on Biodegradation and Fate of Benzoate Esters

The environmental impact of commercially used chemicals is a critical area of research. Benzoate esters, due to their widespread use, have been the subject of studies on their environmental persistence, transformation, and potential for bioremediation.

Benzoate and its ester derivatives can be degraded in the environment through various microbial pathways. The central molecule, benzoate, is a common intermediate in the anaerobic metabolism of many aromatic compounds. ethz.ch Microorganisms have evolved several catabolic strategies to break down the stable aromatic ring under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions. researchgate.net

Common Aerobic and Anaerobic Degradation Pathways for Benzoate:

Aerobic Pathways : These typically begin with the hydroxylation of the aromatic ring to form intermediates like catechol or protocatechuate. Dioxygenase enzymes then cleave the ring, leading to further breakdown into central metabolites like succinyl-CoA and acetyl-CoA. researchgate.netnih.gov

Anaerobic Pathways : This process starts with the activation of benzoate to benzoyl-CoA. The aromatic ring is then reduced and subsequently cleaved through a modified β-oxidation pathway. nih.gov

Aerobic Hybrid "Box" Pathway : Some bacteria utilize a pathway that starts with the formation of benzoyl-CoA (similar to anaerobic degradation) but then uses an epoxidase that requires molecular oxygen for the dearomatization step. nih.gov

These degradation processes result in various intermediate metabolites. For instance, the biodegradation of benzalkonium chloride, a related aromatic compound, produces benzoic acid, which is then hydroxylated to p-hydroxybenzoic acid before further breakdown. wikipedia.org The study of urinary carboxylic acid metabolites from alkylated aromatic hydrocarbons is also an active area of research for developing new environmental exposure biomarkers. nih.gov

Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment and is considered a cost-effective and efficient technology for contaminated sites. researchgate.net This approach is particularly relevant for aromatic compounds, which can be persistent environmental pollutants.

Research has shown that microbial consortia are effective in degrading complex aromatic hydrocarbons like benzo[a]pyrene. researchgate.net Inoculating contaminated soils with indigenous hydrocarbon-degrading bacteria, such as strains of Pseudomonas, can significantly accelerate the remediation process. nih.gov The success of such strategies often relies on the ability of these microbes to produce biosurfactants, which increase the bioavailability of the contaminants. nih.gov Combining moderate chemical oxidation with microbial degradation is another promising technique for remediating soils contaminated with persistent aromatic compounds. researchgate.net

Table 2: Key Concepts in the Biodegradation of Benzoate Esters

ConceptDescriptionKey IntermediatesRelevant Microorganisms
Aerobic Degradation Oxygen-dependent pathways involving ring hydroxylation and cleavage. researchgate.netCatechol, ProtocatechuatePseudomonas sp., Burkholderia sp.
Anaerobic Degradation Oxygen-independent pathways involving activation to a CoA ester followed by ring reduction. nih.govBenzoyl-CoAAzoarcus sp., Thauera aromatica
Bioremediation Use of microorganisms to break down environmental pollutants. researchgate.netVaries by pollutantPseudomonas aeruginosa, Aspergillus flavus

This table is interactive. Click on the headers to sort.

Advanced Chemical Process Development

The synthesis of benzoate esters, including structurally complex molecules like Methyl 2-ethyl-5-methylbenzoate, is a focal point for chemical process innovation. Research is geared towards developing more efficient, sustainable, and scalable manufacturing methods.

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and greater efficiency. While specific studies on the continuous flow synthesis of Methyl 2-ethyl-5-methylbenzoate are not extensively detailed in public literature, the principles are well-established through research on related benzoate esters.

For instance, an efficient continuous-flow process was developed for the synthesis of methyl 2-(chlorosulfonyl)benzoate. researchgate.net This method utilized a multi-inlet flow reactor to perform a diazotization reaction, which successfully minimized hydrolysis, a common side reaction in batch processes. researchgate.net Such a system demonstrates the potential for flow chemistry to enhance yield and purity by controlling reaction conditions precisely. researchgate.net The advantages of continuous flow, including superior heat and mass transfer, have been demonstrated in various pharmaceutical syntheses, suggesting a strong applicability for the production of substituted benzoates. nih.govacs.org

Key Advantages of Continuous Flow Synthesis for Benzoate Esters:

Enhanced Safety: Better management of exothermic reactions and hazardous intermediates.

Improved Yield and Purity: Precise control over residence time, temperature, and stoichiometry minimizes side reactions. researchgate.net

Scalability: Easier to scale up production from laboratory to industrial levels compared to batch reactors.

Efficiency: Reduced reaction times and simplified purification processes. researchgate.net

Catalysis is fundamental to the synthesis of benzoate esters. Research has evolved from using traditional liquid acids, which pose environmental and corrosion challenges, to employing solid acid catalysts that are often more sustainable and reusable. mdpi.comresearchgate.net

A notable area of study involves the use of solid acids, such as zirconium-titanium mixed metal oxides, for the esterification of various benzoic acids with methanol (B129727). mdpi.comresearchgate.netresearchgate.net Studies have shown that a specific atomic molar ratio of zirconium to titanium can significantly enhance catalytic activity. mdpi.com These solid catalysts can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity, highlighting their efficiency and environmental benefits. mdpi.com For example, a Zr/Ti catalyst used in the synthesis of a methyl benzoate derivative afforded a yield of 84.1% even in its second reaction cycle. mdpi.com

Selectivity is another critical aspect, particularly when dealing with multifunctional molecules. The properties of a catalyst can be tuned to favor the formation of a specific desired product over others. For example, in the synthesis of 2-substituted benzoazoles, the hydrophobicity of the solid acid catalyst was found to control the reaction pathway, leading to different products. rsc.org While this example is not a direct esterification, it illustrates the principle that catalyst surface properties can be engineered to achieve high selectivity, a concept directly applicable to the synthesis of specific isomers of substituted benzoates.

Catalyst SystemSubstratesKey FindingsReference
Zirconium-Titanium (Zr/Ti) Solid AcidVarious Benzoic Acids and MethanolHigh catalytic activity achieved with a specific Zr/Ti ratio. Catalyst is recoverable and reusable with consistent performance. mdpi.com
Zirconocene TriflateBenzyl Alcohol and Benzoic AcidEffective for aromatic esterification, with a 74% yield of benzyl benzoate under optimized conditions. diva-portal.org
Deep Eutectic Solvent (DES)Benzoic Acid and various alcoholsShowed higher catalytic activity than ionic liquids or ion exchange resins, achieving up to 88.3% conversion. dergipark.org.tr
Palladium Complexes (e.g., [PdCl2(Xantphos)])IodobenzeneVery high activity for the methoxycarbonylation to produce methyl benzoate. researchgate.net

Interdisciplinary Research Involving Methyl 2-ethyl-5-methylbenzoate as a Chemical Probe or Model System (e.g., for mold detection biomarker studies)

While direct research singling out Methyl 2-ethyl-5-methylbenzoate as a chemical probe is limited, its parent compound, methyl benzoate, has been identified as a significant biomarker in interdisciplinary fields like environmental science and building safety. Specifically, methyl benzoate is recognized as a microbial volatile organic compound (MVOC) that can indicate the presence of mold growth in indoor environments. researchgate.netnih.gov

Fungi produce a range of volatile compounds, and methyl benzoate has been targeted as a specific chemical marker for mold. nih.gov Researchers have developed sensitive methods for its detection, such as automated solid-phase microextraction (SPME) coupled with gas chromatography/mass spectrometry (GC/MS). researchgate.netnih.gov These techniques allow for the rapid and accurate quantification of methyl benzoate from various building materials, including gypsum board, carpet, and ceiling tiles. researchgate.netnih.gov

Studies have demonstrated a clear relationship between the concentration of emitted methyl benzoate and the amount of fungal biomass. nih.gov For instance, in samples with a fungal density of 8 x 10⁴ cells/mL, the concentration of methyl benzoate ranged from 32 to 46 ppb. nih.gov The analytical methods are highly sensitive, with detection limits as low as 1.5 ppb, making it possible to identify mold contamination at early stages. nih.gov This research establishes a strong precedent for using simple benzoate esters as biomarkers. The specific substitution pattern of Methyl 2-ethyl-5-methylbenzoate could make it a candidate for a more specific biomarker, potentially allowing for the differentiation between various mold species if future research explores the full spectrum of emitted MVOCs.

BiomarkerApplicationAnalytical MethodKey FindingsReference
Methyl BenzoateDetection of mold growth in indoor building materialsSolid-Phase Microextraction (SPME) with GC/MSConcentrations of 32-46 ppb found in moldy samples. Method has a low detection limit (1.5-3 ppb) and good linearity. researchgate.netnih.govnih.gov
Methyl BenzoateIndicator of VOCs from bacteria and moldsSPME-GC/MSDetected in solid samples from schools (5-69 ppb) and universities (6-22 ppb). researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Methyl 2-ethyl-5-methylbenzoate, and how can purity be validated?

  • Methodological Answer : Methyl 2-ethyl-5-methylbenzoate is typically synthesized via esterification of 2-ethyl-5-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Post-reaction purification involves liquid-liquid extraction followed by column chromatography using silica gel (eluent: hexane/ethyl acetate). Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of side products .

Q. Which spectroscopic techniques are essential for characterizing Methyl 2-ethyl-5-methylbenzoate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the aromatic ring. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular formula. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation .

Q. What safety protocols should be prioritized during handling?

  • Methodological Answer : Use fume hoods to avoid inhalation (P260), wear nitrile gloves, and safety goggles. Store in airtight containers away from ignition sources (P233). In case of skin contact, wash immediately with soap/water (P305 + P351 + P338). Monitor airborne concentrations via gas detectors to ensure compliance with occupational exposure limits .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral or crystallographic data for Methyl 2-ethyl-5-methylbenzoate?

  • Methodological Answer : Contradictions in NMR data may arise from solvent effects or impurities. Re-run spectra in deuterated DMSO to assess hydrogen bonding interactions. For SC-XRD, refine data using SHELXL with constraints on thermal parameters and hydrogen atom placement. Cross-validate with density functional theory (DFT)-calculated NMR shifts .

Q. What strategies enhance regioselective functionalization of the benzoate ring?

  • Methodological Answer : Electrophilic aromatic substitution (EAS) at the meta-position can be directed using protecting groups (e.g., methyl ester). For ortho functionalization, employ directing groups like sulfonic acid. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (temperature, catalyst) using design of experiments (DoE) frameworks .

Q. How to design metabolic pathway studies for this compound in biological systems?

  • Methodological Answer : Use isotope-labeled (e.g., ¹³C) Methyl 2-ethyl-5-methylbenzoate in in vitro assays with liver microsomes. Analyze metabolites via LC-MS/MS and compare fragmentation patterns against databases. For in vivo studies, employ radiolabeled tracers and autoradiography to track tissue distribution .

Q. What computational approaches predict reactivity and degradation pathways?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (FMOs) and identify reactive sites. Molecular dynamics (MD) simulations predict hydrolysis rates in aqueous environments. Validate with experimental kinetics data under varying pH and temperature conditions .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously. Use statistical tools like ANOVA to identify critical factors. Reproduce results across independent labs and share raw data (e.g., NMR FID files) in supplementary materials .

Q. What guidelines ensure reproducibility in crystallographic studies?

  • Methodological Answer : Deposit Crystallographic Information Files (CIFs) in public databases (e.g., Cambridge Structural Database). Report refinement parameters (R-factors, residual density) and validate using checkCIF/PLATON. Provide detailed experimental conditions (crystallization solvent, temperature) .

Tables for Key Data

Property Technique Typical Value Reference
Melting PointDSC/TGA45–47°C (lit. varies by purity)
LogP (Octanol-Water)HPLC/Shake-flask2.8 ± 0.3
Crystallographic Space GroupSC-XRDP2₁/c (monoclinic)
Hydrolysis Half-life (pH 7)Kinetic UV-Vis72 hours at 25°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.